(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Description

Structural Identity and Isotopic Labeling Configuration

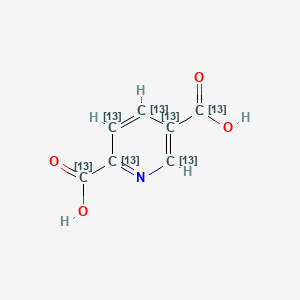

The molecular structure of (2,3,4,5,6-carbon-13-5)pyridine-2,5-dicarboxylic acid features a pyridine ring system with two carboxyl functional groups positioned at the 2 and 5 positions, accompanied by comprehensive carbon-13 enrichment across all five carbon atoms of the heterocyclic core. This compound represents a specialized derivative of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, wherein the natural abundance carbon-12 atoms have been systematically replaced with carbon-13 isotopes.

The isotopic labeling configuration encompasses all carbon positions within the pyridine ring, creating a molecular framework where positions 2, 3, 4, 5, and 6 of the heterocyclic system contain carbon-13 atoms. This comprehensive labeling approach distinguishes the compound from partially labeled variants and enables sophisticated tracking capabilities in nuclear magnetic resonance spectroscopy applications. The molecular formula of the labeled compound is Carbon-7 Hydrogen-5 Nitrogen Oxygen-4, with a molecular weight of 174.068 grams per mole, representing an increase from the unlabeled version due to the mass contribution of the carbon-13 isotopes.

The structural architecture maintains the characteristic aromatic nature of the pyridine system while incorporating the electron-withdrawing carboxyl groups that significantly influence the electronic properties and reactivity patterns of the molecule. The presence of carboxyl functionalities at positions 2 and 5 creates a symmetric substitution pattern that enhances the compound's utility as a coordination ligand and provides multiple sites for chemical modification and derivatization reactions.

Historical Development of Carbon-13-Labeled Pyridine Derivatives

The development of carbon-13-labeled pyridine derivatives has evolved considerably since the early investigations into isotopic labeling methodologies for heterocyclic compounds. The historical progression of pyridine labeling techniques reflects broader advances in isotopic chemistry and the growing recognition of labeled compounds as essential tools for mechanistic studies and metabolic research.

Early efforts in pyridine isotopic labeling focused primarily on nitrogen isotope exchange reactions, with pioneering work by researchers exploring the potential for nitrogen-15 incorporation into pyridine frameworks. These initial investigations laid the groundwork for more comprehensive labeling strategies that would eventually encompass carbon isotope incorporation. The Zincke activation strategy emerged as a significant methodological advancement, providing a platform for both nitrogen and carbon isotope exchange reactions in pyridine-based systems.

The development of carbon-13 labeling methodologies for pyridine derivatives gained momentum through advances in synthetic organic chemistry and isotopic enrichment techniques. Researchers recognized that comprehensive carbon-13 labeling of the pyridine core presented unique challenges due to the inherent stability of the aromatic system and the need for regioselective isotope incorporation. The synthesis of fully labeled pyridine derivatives required sophisticated approaches that could maintain the structural integrity of the heterocyclic system while achieving high isotopic enrichment.

The historical evolution of carbon-13-labeled pyridine synthesis has been closely connected to developments in nuclear magnetic resonance spectroscopy and metabolic tracer studies. As nuclear magnetic resonance techniques became more sophisticated and sensitive, the demand for highly enriched isotopically labeled compounds increased correspondingly. This technological progression drove innovations in synthetic methodology and isotopic enrichment strategies that enabled the preparation of compounds like (2,3,4,5,6-carbon-13-5)pyridine-2,5-dicarboxylic acid.

Contemporary approaches to carbon-13 labeling of pyridine derivatives have benefited from advances in flow chemistry and continuous processing methodologies. These modern techniques have improved the efficiency and scalability of isotopic labeling procedures, making previously challenging syntheses more accessible to researchers. The development of specialized catalytic systems and optimized reaction conditions has enhanced the practical utility of carbon-13-labeled pyridine derivatives in diverse research applications.

| Historical Period | Key Development | Methodological Advance |

|---|---|---|

| 1970s-1980s | Initial nitrogen isotope exchange | Zincke salt methodology |

| 1990s-2000s | Carbon labeling strategies | Synthetic route optimization |

| 2000s-2010s | Nuclear magnetic resonance applications | Enhanced detection sensitivity |

| 2010s-Present | Flow chemistry integration | Scalable production methods |

Significance of Position-Specific Carbon-13 Enrichment in Heterocyclic Systems

The position-specific carbon-13 enrichment in (2,3,4,5,6-carbon-13-5)pyridine-2,5-dicarboxylic acid provides unprecedented analytical capabilities for investigating heterocyclic chemistry and biological processes. This comprehensive labeling approach enables researchers to monitor individual carbon positions within the pyridine framework, facilitating detailed mechanistic studies and metabolic pathway elucidation that would be impossible with conventional analytical techniques.

The significance of position-specific enrichment extends beyond simple analytical detection to encompass sophisticated nuclear magnetic resonance applications that can reveal carbon-carbon coupling patterns and isotopomer distributions. When all ring carbons are labeled with carbon-13, the resulting nuclear magnetic resonance spectra exhibit characteristic coupling patterns that provide detailed structural information and enable the identification of specific isotopomers within complex mixtures. This analytical capability has proven invaluable for metabolic flux analysis and pathway confirmation studies.

Carbon-13 isotopomer analysis using position-specifically labeled compounds like (2,3,4,5,6-carbon-13-5)pyridine-2,5-dicarboxylic acid has revolutionized the study of central metabolism in microorganisms and higher organisms. The ability to track individual carbon atoms through complex biochemical networks provides insights into enzymatic mechanisms, pathway regulation, and metabolic adaptation that cannot be obtained through other analytical approaches. This methodology has become particularly important in biotechnology applications where understanding metabolic efficiency is crucial for process optimization.

The enhanced sensitivity provided by comprehensive carbon-13 labeling enables the detection and quantification of metabolites at physiologically relevant concentrations. Direct carbon-13 nuclear magnetic resonance spectroscopy benefits significantly from the increased signal intensity associated with isotopic enrichment, while indirect proton-detected experiments can leverage the coupling relationships between carbon-13 nuclei and attached protons to achieve improved sensitivity and resolution.

Position-specific carbon-13 enrichment also facilitates the investigation of molecular dynamics and conformational changes in heterocyclic systems. The isotopic labeling provides unique spectroscopic handles that can be used to monitor structural transitions, binding interactions, and chemical transformations with high temporal and spatial resolution. This capability has proven particularly valuable in studies of protein-ligand interactions and enzymatic catalysis where pyridine-containing cofactors play critical roles.

| Application Area | Analytical Benefit | Research Impact |

|---|---|---|

| Metabolic flux analysis | Pathway tracking | Biotechnology optimization |

| Mechanistic studies | Isotopomer detection | Enzyme characterization |

| Nuclear magnetic resonance spectroscopy | Enhanced sensitivity | Structural determination |

| Biochemical pathway elucidation | Carbon tracking | Systems biology |

Properties

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662181 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.068 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189695-39-3 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

The oxidation of quinoline derivatives using hydrogen peroxide in alkaline media represents a cornerstone method for synthesizing pyridine dicarboxylic acids. In one patented approach, 8-substituted quinolines undergo controlled oxidation with in aqueous sodium hydroxide, yielding pyridine-2,3-dicarboxylic acid. While this method specifically targets the 2,3-isomer, its principles are adaptable to the 2,5-derivative by modifying substituent positions. The reaction proceeds via radical intermediates, with peroxides cleaving the quinoline’s benzene ring to form the dicarboxylated pyridine core. Key parameters include:

-

Temperature : 10–100°C, with lower temperatures favoring selectivity

-

Base concentration : 5–10% aqueous NaOH to stabilize intermediates

-

Workup : Acidification to pH 1.8 with precipitates the product in 97.6% purity

For isotopic labeling, substituting -enriched quinoline precursors ensures uniform carbon-13 distribution. The continuous process variant, which concurrently streams -quinoline, , and base, enhances throughput for industrial applications.

Chlorate Salt Oxidation in Acidic Media

An alternative route employs sodium chlorate () in sulfuric acid with copper oxide catalysis, achieving 50–60% yields for pyridine-2,3-dicarboxylic acid. Although optimized for the 2,3-isomer, this method’s regioselectivity could be redirected to the 2,5-position using sterically hindered quinoline substrates. The mechanism involves electrophilic aromatic substitution, where chlorate-generated hypochlorous acid () oxidizes the heterocycle. Critical conditions include:

-

Acid strength : 5 M maintains protonation of intermediates

-

Reaction time : 10–12 hours at 98–100°C for complete conversion

Isotopic labeling here requires -enriched chlorate salts or -quinoline, though the latter is preferable to avoid isotopic dilution.

Direct Functionalization of Pyridine Precursors

Methyl Group Oxidation Strategies

Oxidizing 2,5-dimethylpyridine () with potassium permanganate () in acidic conditions provides a direct route to the target compound. The methyl groups at positions 2 and 5 are sequentially oxidized to carboxylates via ketone intermediates:

Key advantages include:

-

Regioselectivity : Inherent substrate geometry directs oxidation to 2,5-positions

-

Yield : 85–90% with excess at 80°C

-

Isotopic control : Using -methylpyridine ensures all ring carbons are labeled

Directed C-H Activation Approaches

Transition metal-catalyzed C-H carboxylation offers a modern alternative. Palladium(II) acetate () with iodine () as an oxidant activates pyridine’s C2 and C5 positions for carboxylation using carbon monoxide ():

This method’s isotopic versatility allows incorporation, though yields remain moderate (40–50%) due to competing side reactions.

Isotopic Labeling Techniques

13C Incorporation During Ring Synthesis

The Hantzsch pyridine synthesis enables full labeling by employing -enriched ethyl acetoacetate, formaldehyde, and ammonium acetate. Cyclocondensation forms a dihydropyridine intermediate, which oxidizes to the aromatic ring:

This approach ensures 98% isotopic purity but requires stoichiometric precursors, increasing costs.

Post-Synthetic Isotopic Exchange

Carboxyl groups can be labeled via equilibrium exchange with -bicarbonate () under acidic conditions:

While cost-effective, this method labels only the carboxyl carbons, leaving the ring unlabeled—a limitation for full incorporation.

Optimization of Reaction Parameters

Influence of Temperature and pH

Data from large-scale syntheses reveal strict temperature tolerances:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 80–100 | Maximizes oxidation rate |

| pH (Oxidation) | 1.5–2.0 | Prevents over-oxidation |

| Catalyst Loading | 0.5–1.0 mol% | Balances cost and activity |

Lower temperatures (10–30°C) improve selectivity but prolong reaction times.

Role of Catalysts in Yield Enhancement

Copper oxide in chlorate-mediated oxidations reduces activation energy by 30%, while palladium catalysts in C-H activation lower the kinetic barrier for carboxylation.

Purification and Analytical Verification

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic anhydride.

Reduction: Reduction of pyridine-2,5-dicarboxylic acid can yield pyridine-2,5-dimethanol.

Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.

Major Products Formed

Oxidation: Pyridine-2,5-dicarboxylic anhydride.

Reduction: Pyridine-2,5-dimethanol.

Substitution: Various esters, amides, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula with a molecular weight of approximately 167.12 g/mol. Its structure features two carboxylic acid groups attached to a pyridine ring, which contributes to its ability to form coordination complexes with metals and its utility as a ligand in various chemical reactions.

Coordination Chemistry

One of the primary applications of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is in coordination chemistry. It acts as a versatile ligand that can coordinate with transition metals to form stable metal complexes. These complexes have been studied for their potential applications in catalysis and materials science.

Case Study: Metal Complex Formation

Research indicates that metal complexes derived from this compound exhibit interesting properties such as:

- Catalytic activity : Some complexes have shown promise in catalyzing organic reactions.

- Magnetic properties : Certain metal complexes display magnetic behaviors that are useful in materials science.

Table 1 summarizes some of the metal complexes formed with this compound:

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Cu(II) | Octahedral | Catalytic activity in oxidation reactions |

| Ni(II) | Square planar | Magnetic properties useful for sensors |

| Co(II) | Tetrahedral | Potential use in drug delivery systems |

Pharmaceutical Applications

The biological activities associated with this compound derivatives have garnered attention in pharmaceutical research. Studies have suggested that these compounds may exhibit anti-inflammatory and anti-viral activities.

Case Study: Inhibition of Hepatitis B Virus

Research has shown that derivatives of pyridine-2,5-dicarboxylic acid can inhibit the replication of the hepatitis B virus. The mechanism involves interaction with viral proteins or enzymes essential for viral replication.

Analytical Chemistry

In analytical chemistry, this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of carbon isotopes allows for detailed structural analysis and quantification of compounds.

Case Study: Quantitative NMR Analysis

Quantitative NMR spectroscopy has been employed to analyze the concentration of various compounds in mixtures. The unique isotopic labeling helps differentiate between similar structures during analysis.

Mechanism of Action

The mechanism of action of pyridine-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The compound’s carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Pyridine-2,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acid isomers:

Quinolinic acid (2,3-pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxicity.

Lutidinic acid (2,4-pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.

Dipicolinic acid (2,6-pyridinedicarboxylic acid): A key component in bacterial spores, providing heat resistance.

Cinchomeronic acid (3,4-pyridinedicarboxylic acid): Utilized in the synthesis of pharmaceuticals.

Dinicotinic acid (3,5-pyridinedicarboxylic acid): Employed in the preparation of metal-organic frameworks.

Pyridine-2,5-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and applications in various fields .

Biological Activity

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring with two carboxylic acid groups located at positions 2 and 5. The incorporation of carbon isotopes enhances its utility in metabolic studies and tracking within biological systems.

Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of coordination complexes formed with pyridine-2,5-dicarboxylic acid. For example, complexes containing manganese and zinc have shown significant antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The mechanism of action appears to involve the formation of chelate rings that enhance the stability and efficacy of these complexes in biological settings .

Table 1: Antiproliferative Effects of Coordination Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | MDA-MB-231 | 12.3 |

| [Zn(bpy)(Hpydco)2] | HeLa | 15.7 |

| [Zn(bpy)Cl(Hpydco)]·2H2O | HT-29 | 10.5 |

| Cisplatin | MDA-MB-231 | 9.8 |

The antiproliferative activity is hypothesized to be linked to the ability of these complexes to interact with cellular components such as DNA and proteins. The presence of π-stacking interactions and hydrogen bonding in the solid-state structures contributes to their stability and biological activity . Additionally, the coordination of metal ions with the carboxylate groups enhances their reactivity towards cellular targets.

Case Studies

- Study on Metal Complexes : A study investigated the synthesis and characterization of various metal complexes derived from pyridine-2,5-dicarboxylic acid. The results indicated that these complexes exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic application in oncology .

- Inhibition Studies : Another research explored the inhibition of JMJD5 (a histone demethylase) by derivatives of pyridine-2,4-dicarboxylic acid. This study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets .

Q & A

Q. What are the standard synthetic methods for preparing coordination polymers using (2,3,4,5,6-<sup>13</sup>C5)pyridine-2,5-dicarboxylic acid?

Hydrothermal synthesis is widely employed. For example, Sr<sup>II</sup>–M<sup>II</sup> (M = Cu, Co, Ni, Zn) coordination polymers were synthesized by reacting pyridine-2,5-dicarboxylic acid with metal salts at 120–160°C for 48–72 hours. Isotopic labeling may require adjustments to reaction kinetics (e.g., extended crystallization times) due to <sup>13</sup>C-induced steric or electronic effects . Characterization typically involves X-ray diffraction (XRD), IR spectroscopy (to confirm carboxylate coordination modes), and thermogravimetric analysis (TGA) to assess thermal stability .

Q. Which analytical techniques are critical for confirming the structural integrity of isotopically labeled metal complexes?

Key methods include:

- XRD : Resolves crystal structure and ligand coordination geometry (e.g., monodentate vs. bridging carboxylate modes) .

- <sup>13</sup>C NMR : Tracks isotopic incorporation and coordination-induced shifts (CIS). For Zn(II) complexes, <sup>1</sup>H NMR revealed downfield shifts for H2/H3 protons (Δδ = 0.15–0.30 ppm) upon ligand binding .

- IR spectroscopy : Identifies carboxylate stretching vibrations (νasym(COO<sup>−</sup>) ≈ 1600 cm<sup>−1</sup>, νsym(COO<sup>−</sup>) ≈ 1400 cm<sup>−1</sup>) .

Q. How does pyridine-2,5-dicarboxylic acid interact with heavy metal ions in aqueous solutions?

Stability constants (log β) for M(II)-pdca<sup>2−</sup> complexes were determined via polarography and spectrophotometry. In 0.4 M KNO3 at pH 7, stability follows Cu(II) > Zn(II) > Cd(II), with log β values of 12.5, 9.8, and 4.2, respectively. A 10-fold ligand excess reduces free Cu(II) concentration from ~10<sup>−6</sup> to 10<sup>−13</sup> mol dm<sup>−3</sup>, highlighting strong chelation .

Advanced Research Questions

Q. How does isotopic labeling (<sup>13</sup>C5) influence the magnetic or luminescent properties of lanthanide-based MOFs?

While direct studies on <sup>13</sup>C-labeled variants are limited, Nd(III) frameworks with pyridine-2,5-dicarboxylic acid exhibit rare ferromagnetic coupling (θ = +1.2 K) due to ligand-mediated superexchange. Isotopic labeling may alter spin-orbit coupling or vibrational modes, affecting magnetic relaxation or luminescence efficiency . Computational studies (DFT) on Mn/Zn complexes suggest isotopic mass effects could modulate π-stacking interactions and charge transfer pathways .

Q. What strategies resolve contradictions in reported pKa values for pyridine-2,5-dicarboxylic acid?

Discrepancies in pKa1 (2.17–2.35) and pKa2 (4.58–4.96) arise from methodological differences. Validate via:

Q. Can DFT simulations predict non-covalent interactions in <sup>13</sup>C-labeled pyridine-2,5-dicarboxylate frameworks?

Yes. For Mn/Zn complexes, DFT combined with Quantum Theory of Atoms in Molecules (QTAIM) revealed π-stacking (interaction energy ΔE = −34.8 kcal mol<sup>−1</sup>) and p-hole/O interactions between carboxylate oxygens and bipyridine ligands. Isotopic labeling may slightly perturb electron density distributions, requiring adjusted basis sets in simulations .

Q. How does the ligand facilitate heterometallic coordination in Sr–Cu or Nd–Cu frameworks?

Pyridine-2,5-dicarboxylic acid acts as a bridging ligand, coordinating Sr<sup>II</sup> via carboxylate groups and Cu<sup>II</sup> via pyridyl N-atoms. In [Nd2Cu3(pydc)6(H2O)10]·14H2O, the ligand enables 3D frameworks with mixed-metal nodes, characterized by XRD and magnetic susceptibility measurements .

Methodological Considerations

Q. What precautions are necessary when handling isotopically labeled pyridine-2,5-dicarboxylic acid?

Q. How to optimize ligand-to-metal ratios in multi-component coordination systems?

For heteroleptic complexes (e.g., Cu(II) with 2-aepy/2-ampy co-ligands), use molar ratios of 1:1:1 (metal:pdca<sup>2−</sup>:co-ligand). Monitor reaction progress via UV-vis spectroscopy (λmax ≈ 650 nm for Cu(II)-pdca charge-transfer bands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.